molecular formula C12H21N5OS B4271591 N-(1-METHYL-1H-PYRAZOL-3-YL)-N'-(3-MORPHOLINOPROPYL)THIOUREA

N-(1-METHYL-1H-PYRAZOL-3-YL)-N'-(3-MORPHOLINOPROPYL)THIOUREA

Cat. No.: B4271591
M. Wt: 283.40 g/mol
InChI Key: YCIVEACEXUHXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-methyl-1H-pyrazol-3-yl)-N’-[3-(4-morpholinyl)propyl]thiourea” is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-methyl-1H-pyrazol-3-yl)-N’-[3-(4-morpholinyl)propyl]thiourea” typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methyl Group: Methylation of the pyrazole ring can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable halogenating agent, such as thionyl chloride.

    Coupling of the Pyrazole and Morpholine Rings: The pyrazole and morpholine rings can be coupled using a suitable linker, such as 3-bromopropylamine, under basic conditions.

    Formation of the Thiourea Moiety: The final step involves the reaction of the coupled product with thiourea in the presence of a base, such as sodium hydroxide, to form the desired compound.

Industrial Production Methods

Industrial production of “N-(1-methyl-1H-pyrazol-3-yl)-N’-[3-(4-morpholinyl)propyl]thiourea” may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(1-methyl-1H-pyrazol-3-yl)-N’-[3-(4-morpholinyl)propyl]thiourea” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents such as thionyl chloride, phosphorus pentachloride, and chloroform.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N-(1-methyl-1H-pyrazol-3-yl)-N’-[3-(4-morpholinyl)propyl]thiourea” can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

Biology

In biology, the compound can be used as a probe to study enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, the compound may have potential as a therapeutic agent due to its structural similarity to known pharmacophores. It can be investigated for its potential anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry

In industry, the compound can be used as an intermediate in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(1-methyl-1H-pyrazol-3-yl)-N’-[3-(4-morpholinyl)propyl]thiourea” involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The pyrazole and morpholine rings contribute to the compound’s binding affinity and specificity, while the thiourea moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-pyrazol-3-yl)-N’-[3-(4-piperidinyl)propyl]thiourea
  • N-(1-methyl-1H-pyrazol-3-yl)-N’-[3-(4-pyrrolidinyl)propyl]thiourea
  • N-(1-methyl-1H-pyrazol-3-yl)-N’-[3-(4-azepanyl)propyl]thiourea

Uniqueness

“N-(1-methyl-1H-pyrazol-3-yl)-N’-[3-(4-morpholinyl)propyl]thiourea” is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and binding affinity compared to similar compounds with different ring structures.

Properties

IUPAC Name

1-(1-methylpyrazol-3-yl)-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5OS/c1-16-6-3-11(15-16)14-12(19)13-4-2-5-17-7-9-18-10-8-17/h3,6H,2,4-5,7-10H2,1H3,(H2,13,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIVEACEXUHXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=S)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-METHYL-1H-PYRAZOL-3-YL)-N'-(3-MORPHOLINOPROPYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
N-(1-METHYL-1H-PYRAZOL-3-YL)-N'-(3-MORPHOLINOPROPYL)THIOUREA
Reactant of Route 3
Reactant of Route 3
N-(1-METHYL-1H-PYRAZOL-3-YL)-N'-(3-MORPHOLINOPROPYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
N-(1-METHYL-1H-PYRAZOL-3-YL)-N'-(3-MORPHOLINOPROPYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
N-(1-METHYL-1H-PYRAZOL-3-YL)-N'-(3-MORPHOLINOPROPYL)THIOUREA
Reactant of Route 6
Reactant of Route 6
N-(1-METHYL-1H-PYRAZOL-3-YL)-N'-(3-MORPHOLINOPROPYL)THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.